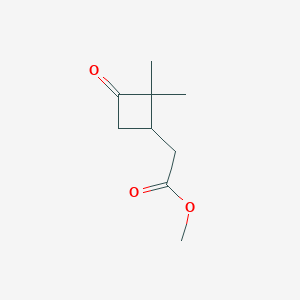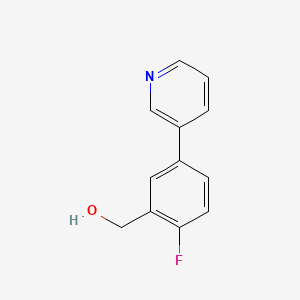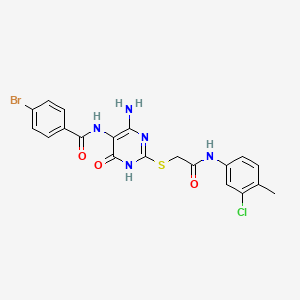
N-(4-氨基-2-((2-((3-氯-4-甲基苯基)氨基)-2-氧乙基硫)-6-氧-1,6-二氢嘧啶-5-基)-4-溴苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with complex structures like the one mentioned often undergo extensive research to explore their potential applications, particularly in medicinal chemistry. Such investigations aim to understand the compound's behavior, reactivity, and possible utility in drug development.
Synthesis Analysis
Synthetic strategies for complex molecules often involve multi-step reactions, starting from simple precursors to gradually build up the desired structure. For example, the synthesis of related compounds involves condensation reactions, cyclization steps, and the introduction of specific functional groups at precise locations on the molecule to achieve the desired activity and properties (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties and reactivity. Techniques like X-ray crystallography and density functional theory (DFT) calculations provide detailed insights into the geometry, bond lengths, and angles, facilitating the prediction of molecular behavior. For instance, studies on related molecules utilize DFT to compare optimized geometric bond lengths and angles with X-ray diffraction values, helping to validate theoretical models (Huang et al., 2020).
科学研究应用
聚合物合成和表征:具有类似结构特征的化合物已被用于合成和表征新型芳香族聚酰亚胺。这些材料在有机溶剂中表现出优异的溶解性和高热稳定性,使它们适用于先进材料应用,如电子和航空航天工业 (Butt et al., 2005)。
生物还原药物研究:类似的化合物已被研究其对缺氧细胞的选择性毒性,这一特性被用于设计用于癌症治疗的生物还原药物。这些研究探讨了氧抑制的酶促还原硝基团至胺或羟胺的过程,有助于化合物的选择性细胞毒性 (Palmer et al., 1995)。
抗癌药物开发:对具有类似分子框架的化合物的研究已导致潜在抗癌药物的发现,如动力蛋白纺锤体抑制剂。这些抑制剂阻止癌细胞在有丝分裂中,导致细胞死亡,并在各种癌症治疗中显示出潜力 (Theoclitou et al., 2011)。
抗菌活性:具有结构相似性的化合物已被合成并评估其抗菌性能。研究已确定出对一系列细菌和真菌菌株具有显著抑制活性的分子,表明在开发新型抗菌剂方面具有潜在应用 (Desai et al., 2013)。
癌细胞系抑制:另一个应用涉及使用化学相关的化合物来抑制各种人类癌细胞系的增殖,包括结肠癌、肺腺癌和胃癌细胞系。这些发现突显了这类化合物在癌症研究和治疗开发中的潜力 (Huang et al., 2020)。
未来方向
属性
IUPAC Name |
N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN5O3S/c1-10-2-7-13(8-14(10)22)24-15(28)9-31-20-26-17(23)16(19(30)27-20)25-18(29)11-3-5-12(21)6-4-11/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBXHUTDHAZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
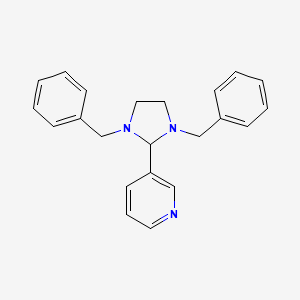
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)


![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)
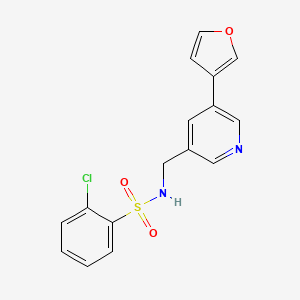
![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)


![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)
